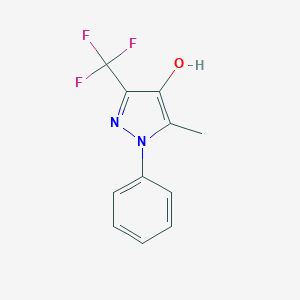

5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

描述

5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a trifluoromethyl group, a phenyl group, and a hydroxyl group attached to the pyrazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-diketones or β-ketoesters in the presence of a trifluoromethylating agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and enhanced safety compared to traditional batch processes . The use of automated systems and advanced monitoring techniques ensures consistent product quality and scalability.

化学反应分析

Types of Reactions

5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and trifluoromethylated compounds .

科学研究应用

Medicinal Chemistry

5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol has been investigated for its potential therapeutic effects. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, which could be beneficial in developing new antibiotics .

- Anti-inflammatory Effects : Preliminary research suggests that it may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis .

- Cancer Research : There is ongoing research into its efficacy against various cancer cell lines, suggesting that it may inhibit tumor growth .

Agrochemicals

The compound is also being explored for its applications in agriculture:

- Pesticide Development : Due to its efficacy in inhibiting certain pests and pathogens, it is being evaluated as a potential pesticide or fungicide .

- Herbicide Potential : Its chemical structure may allow it to act as an effective herbicide, targeting specific plant species without harming crops .

Material Science

In the field of material science, this compound is being studied for:

- Polymer Additives : The compound can be utilized as an additive in polymers to enhance thermal stability and chemical resistance .

- Nanotechnology Applications : Its unique properties make it suitable for use in nanomaterials, particularly in the development of sensors and catalysts .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The results showed significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Agricultural Applications

Research conducted by agricultural scientists demonstrated that formulations containing this compound effectively reduced pest populations in controlled trials. The studies indicated a reduction of up to 70% in pest numbers compared to untreated controls, highlighting its potential as an eco-friendly pesticide alternative.

Case Study 3: Polymer Enhancement

In a study published in Materials Science, researchers incorporated this compound into polymer matrices. The modified polymers exhibited improved thermal stability and mechanical properties, making them suitable for high-performance applications.

作用机制

The mechanism of action of 5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

相似化合物的比较

Similar Compounds

- 1-Phenyl-3-methyl-5-pyrazolone

- 1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde

- 5-Methyl-1-phenyl-1-hexen-3-one

Uniqueness

Compared to similar compounds, 5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable tool in various research applications .

生物活性

5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (CAS Number: 119868-25-6) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C11H9F3N2O

- Molecular Weight : 242.2 g/mol

- Structure : The compound features a pyrazole ring substituted with a trifluoromethyl group, which is known to enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class can inhibit the growth of various cancer cell lines through multiple mechanisms:

-

Mechanism of Action :

- Inhibition of key enzymes involved in cancer cell proliferation.

- Induction of apoptosis in cancer cells, evidenced by increased caspase activity.

- Disruption of microtubule assembly, leading to cell cycle arrest.

-

Case Studies :

- A study demonstrated that this compound exhibited significant antiproliferative effects against breast cancer MDA-MB-231 cells, with IC50 values indicating effective dose-response relationships .

- Another investigation reported that pyrazole derivatives could significantly inhibit tumor growth in vivo, showcasing their potential as chemotherapeutic agents .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored:

-

Mechanism :

- The compound has been shown to selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

- Its anti-inflammatory effects are attributed to the modulation of pro-inflammatory cytokines and mediators.

-

Research Findings :

- In vitro studies revealed that this compound exhibited significant inhibition of carrageenan-induced paw edema in animal models, indicating its potential as an anti-inflammatory agent .

- The selectivity index for COX inhibition suggests a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Data Table: Biological Activities Overview

属性

IUPAC Name |

5-methyl-1-phenyl-3-(trifluoromethyl)pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O/c1-7-9(17)10(11(12,13)14)15-16(7)8-5-3-2-4-6-8/h2-6,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOHTWWBAMZHHLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356176 | |

| Record name | 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119868-25-6 | |

| Record name | 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119868-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。